7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a novel derivative within the quinazoline family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C26H21N3O4 with a molecular weight of 439.5 g/mol. The structure features a quinazoline core substituted with an oxadiazole ring and methoxybenzyl group, contributing to its unique biological profile.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit various biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound under discussion has shown promising results in several studies.
Antimicrobial Activity
A study evaluating a series of quinazoline-2,4(1H,3H)-dione derivatives demonstrated that compounds similar to our target exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Among the tested compounds, those with oxadiazole moieties showed enhanced efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin and vancomycin .
Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 10–12 | 70–80 |
Escherichia coli | 15 | 65 |
Candida albicans | 11 | 80 |
Anti-inflammatory Activity
Quinazoline derivatives have also been investigated for their anti-inflammatory properties. The compound's mechanism may involve inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. Compounds with similar structures have shown competitive inhibition against COX-I and COX-II enzymes .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Interaction with bacterial gyrase and DNA topoisomerase IV disrupts bacterial DNA replication.
- Receptor Modulation : Potential binding to specific receptors could modulate inflammatory pathways.
- Oxidative Stress Reduction : Some studies suggest that quinazoline derivatives can reduce oxidative stress markers in cells.
Case Studies
Several studies have highlighted the potential of quinazoline derivatives:
- A study published in Medicinal Chemistry reported that compounds bearing the quinazoline scaffold displayed significant analgesic effects comparable to standard analgesics like diclofenac .
- Another investigation focused on the synthesis and evaluation of various quinazoline derivatives showed broad-spectrum antimicrobial activity, reinforcing the therapeutic potential of compounds with similar structures .
Future Directions
The ongoing research suggests that further modifications to the quinazoline structure could enhance its biological activity. Future studies should focus on:
- Structure-Activity Relationship (SAR) : Understanding how different substituents affect biological activity.
- In Vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.
- Clinical Trials : Assessing efficacy in human subjects for potential therapeutic applications.
Properties
CAS No. |
1326926-27-5 |
---|---|
Molecular Formula |
C26H22N4O5 |
Molecular Weight |
470.485 |
IUPAC Name |
7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-19-10-7-17(8-11-19)23-28-24(35-29-23)18-9-12-21-22(14-18)27-26(32)30(25(21)31)15-16-5-4-6-20(13-16)33-2/h4-14H,3,15H2,1-2H3,(H,27,32) |
InChI Key |
DKZZOCQADAMJSM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC(=CC=C5)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.